molecular formula C7H7BrClN B13117324 5-Bromo-2-chloro-3-ethylpyridine

5-Bromo-2-chloro-3-ethylpyridine

Cat. No.: B13117324
M. Wt: 220.49 g/mol
InChI Key: OLKBIIGJBJCKFN-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN . This compound is part of the pyridine family, which is known for its aromatic ring structure containing nitrogen. The presence of bromine, chlorine, and ethyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-ethylpyridine typically involves halogenation and alkylation reactions. One common method starts with the halogenation of 3-ethylpyridine, where bromine and chlorine are introduced to the pyridine ring. This process often requires the use of catalysts and specific reaction conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the compound’s purity for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-chloro-3-ethylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield partially or fully hydrogenated pyridines.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-3-ethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-ethylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens can enhance the compound’s ability to penetrate cell membranes, making it effective in various biological assays.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the ethyl group.

    2-Chloro-5-bromopyridine: Another isomer with different substitution patterns.

    3-Ethylpyridine: Lacks the halogen substituents.

Uniqueness: 5-Bromo-2-chloro-3-ethylpyridine’s unique combination of bromine, chlorine, and ethyl groups provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research areas.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-2-chloro-3-ethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3

InChI Key

OLKBIIGJBJCKFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

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